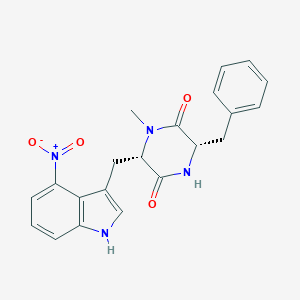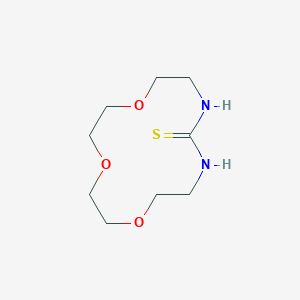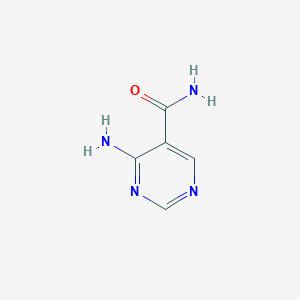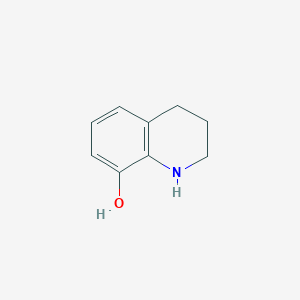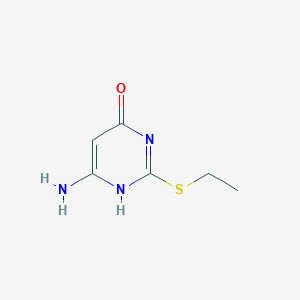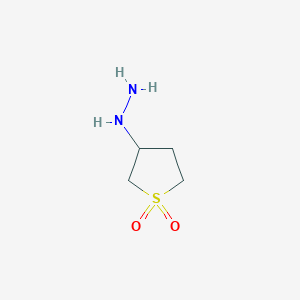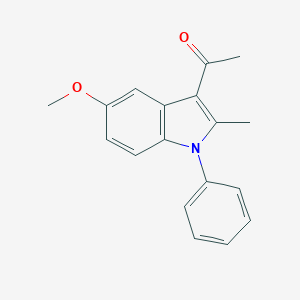
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as methoxetamine or MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects. However, unlike ketamine and PCP, MXE has not been approved for any medical use and is considered a research chemical.
Mechanism Of Action
MXE acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of the neurotransmitter glutamate. This leads to a dissociative state where the user may feel disconnected from their body and surroundings. MXE has also been found to affect other neurotransmitter systems such as serotonin and dopamine.
Biochemical And Physiological Effects
MXE has been found to have a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. MXE has also been found to have an analgesic effect, which may be useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
MXE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MXE has also been found to have a long half-life, which allows for longer experiments. However, MXE has several limitations as well. It is a research chemical and has not been approved for any medical use. MXE has also been found to have a high potential for abuse and dependence.
Future Directions
There are several future directions for research on MXE. One area of interest is the potential use of MXE as an analgesic. MXE has been found to have an analgesic effect in animal models and further research is needed to determine its potential use in humans. Another area of interest is the potential use of MXE in the treatment of neurological disorders such as depression and anxiety. MXE has been found to affect several neurotransmitter systems that are involved in these disorders and further research is needed to determine its potential therapeutic use.
Synthesis Methods
MXE is synthesized from 3-methoxy-2-(methylamino)phenol and 3-methoxybenzaldehyde. The reaction is catalyzed by a base and the product is purified through recrystallization. This synthesis method has been described in several scientific publications.
Scientific Research Applications
MXE has been used in scientific research to study the effects of dissociative drugs on the brain. MXE has been found to act as an NMDA receptor antagonist, similar to ketamine and PCP. This mechanism of action has been studied to understand the role of NMDA receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(5-methoxy-2-methyl-1-phenylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-11-15(21-3)9-10-17(16)19(12)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSDOASTIQMWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353597 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
CAS RN |
101733-97-5 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

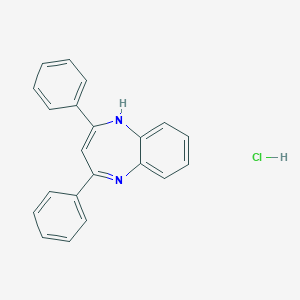
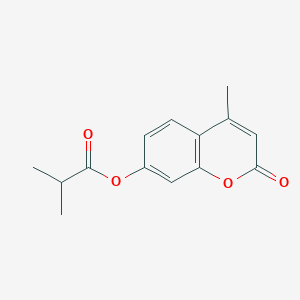
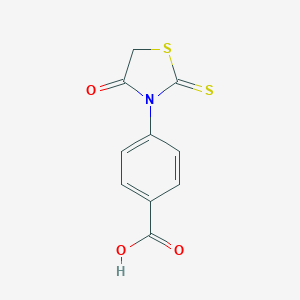
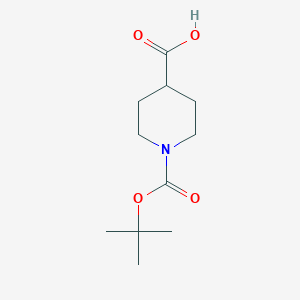
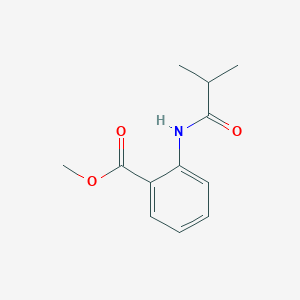
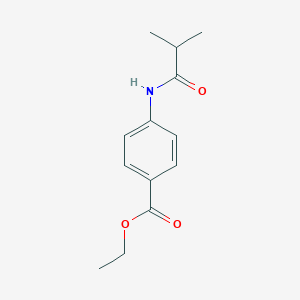
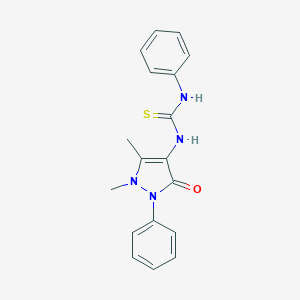
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
